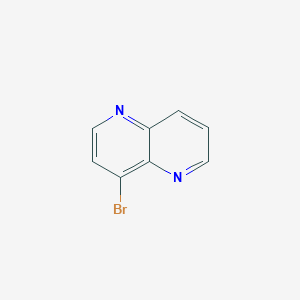

4-Bromo-1,5-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZMWDKSPLIZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567140 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90001-34-6 | |

| Record name | 4-Bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Bromo-1,5-naphthyridine from 3-Aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1,5-naphthyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-aminopyridine, and proceeds through a two-step sequence involving a classical cyclization reaction followed by a halogenation step. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 3-aminopyridine is primarily achieved through a two-step process:

-

Gould-Jacobs Reaction: This step involves the formation of the 1,5-naphthyridine core. 3-Aminopyridine is first condensed with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Subsequent thermal cyclization of this intermediate yields 4-hydroxy-1,5-naphthyridine.

-

Bromination: The hydroxyl group at the 4-position of the 1,5-naphthyridine ring is then converted to a bromine atom. This is typically accomplished using a brominating agent such as phosphorus oxybromide (POBr₃).

The overall synthetic transformation is depicted in the reaction scheme below.

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class of molecules, which are bicyclic aromatic compounds containing two nitrogen atoms. The strategic placement of the bromine atom at the 4-position of the 1,5-naphthyridine core imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. Its structure allows for further functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for related compounds, several key parameters for this compound itself are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | PubChem[1] |

| Molecular Weight | 209.05 g/mol | PubChem (calculated) |

| Physical Form | Light Yellow Solid (for dihydrobromide salt) | Sigma-Aldrich |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available (Predicted for 7-bromo-1,5-naphthyridin-4-ol: 365.9±37.0 °C; Predicted for 3,8-Dibromo-1,5-naphthyridine: 347.0±37.0 °C) | Echemi, Guidechem[2][3] |

| Solubility | No quantitative experimental data available. Predicted to have low solubility in nonpolar solvents and moderate to good solubility in polar organic solvents. | BenchChem[4] |

| pKa | No experimental data available (Experimental for 1,5-naphthyridine: 2.91; Predicted for 7-bromo-1,5-naphthyridin-4-ol: 2.32±0.40) | Guidechem, PubChem[2][5] |

| LogP (XLogP3-AA) | 1.9 | PubChem[1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer (calibrated)

-

Heating oil (for Thiele tube method)

Procedure:

-

A small amount of finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

A preliminary melting point is observed. The apparatus is then allowed to cool.

-

A second determination is performed with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Siwoloboff Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Materials:

-

This compound

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire for attachment

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is immersed in a heating bath.

-

The bath is heated gradually. A slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specific temperature.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), chloroform)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of solid this compound is added to a known volume of each solvent in separate vials.

-

The vials are tightly sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspensions are visually inspected to confirm the presence of undissolved solid.

-

The solutions are filtered to remove the excess solid.

-

The concentration of this compound in the clear filtrate is determined using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a calibration curve).

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Materials:

-

This compound

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

-

Co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

A known amount of this compound is dissolved in a specific volume of water (or a water/co-solvent mixture).

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized acid or base in small, precise increments.

-

The pH is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Biological Context and Visualization

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of several key biological targets, including DNA Topoisomerase I and the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).

Experimental Workflow: Synthesis of 4-Substituted-1,5-Naphthyridines

The synthesis of functionalized 1,5-naphthyridines often involves a multi-step process. A common route to introduce substituents at the 4-position starts with the synthesis of 1,5-naphthyridin-4-ol, followed by halogenation and subsequent nucleophilic substitution. This workflow is crucial for generating analogs for structure-activity relationship (SAR) studies in drug discovery.

Caption: A representative synthetic workflow for 4-substituted-1,5-naphthyridines.

Signaling Pathway: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[6] Inhibitors of Top1, such as camptothecin and its analogs, trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks and ultimately cell death.[6] Some 1,5-naphthyridine derivatives have been shown to exhibit Top1 inhibitory activity.

Caption: Simplified pathway of Topoisomerase I inhibition.

Signaling Pathway: TGF-β Receptor Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[7][8][9][10][11] Dysregulation of this pathway is implicated in various diseases, including cancer. TGF-β initiates signaling by binding to a complex of type I (e.g., ALK5) and type II serine/threonine kinase receptors.[9] This leads to the phosphorylation and activation of downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.[7][9][11] Certain 1,5-naphthyridine derivatives have been developed as potent and selective inhibitors of the TGF-β type I receptor, ALK5.

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

References

- 1. PubChemLite - this compound (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: TGF - β Signaling Pathway [jove.com]

- 11. sinobiological.com [sinobiological.com]

4-Bromo-1,5-naphthyridine: A Technical Guide for Researchers

CAS Number: 90001-34-6

This technical guide provides an in-depth overview of 4-Bromo-1,5-naphthyridine, a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound is a halogenated aromatic compound belonging to the naphthyridine class of heterocycles. Its chemical structure and properties make it a versatile building block in medicinal chemistry.

| Property | Value |

| CAS Number | 90001-34-6 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents |

Suppliers

This compound is commercially available from various chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.

| Supplier | Location |

| Aurum Pharmatech | United States |

| ChemicalBook | United States |

| BLD Pharm | United States |

| Ambeed | United States |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the 1,5-naphthyridine core, followed by a bromination step. A common route involves the Gould-Jacobs reaction to synthesize the 4-hydroxy-1,5-naphthyridine intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine (Gould-Jacobs Reaction)

This procedure outlines the synthesis of the precursor 4-hydroxy-1,5-naphthyridine.

-

Reaction Setup: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a reaction vessel at 100-120 °C for approximately 2 hours.

-

Cyclization: The resulting intermediate is then added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

Work-up: Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydroxy-1,5-naphthyridine.

Experimental Protocol: Bromination of 4-Hydroxy-1,5-naphthyridine

This protocol describes the conversion of 4-hydroxy-1,5-naphthyridine to the target compound, this compound.

-

Reaction Setup: 4-Hydroxy-1,5-naphthyridine (1 equivalent) is suspended in a suitable solvent such as glacial acetic acid.

-

Bromination: Bromine (1.1 equivalents) is added dropwise to the suspension at room temperature with stirring. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

The following diagram illustrates the synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through cross-coupling reactions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can be readily replaced by various functional groups, enabling the generation of diverse chemical libraries for drug screening.

A notable application of this scaffold is in the development of kinase inhibitors for cancer therapy. The 1,5-naphthyridine core can act as a scaffold to which different substituents are attached to achieve specific binding to the kinase domain of target proteins.

Signaling Pathway Inhibition: The Raf/MEK/ERK Pathway

Derivatives of 1,5-naphthyridine have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the Raf/MEK/ERK pathway, a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell growth.[1]

The diagram below illustrates the canonical Raf/MEK/ERK signaling pathway and indicates the point of inhibition by certain 1,5-naphthyridine derivatives.

This guide provides a foundational understanding of this compound for researchers. Further investigation into its derivatives and their specific biological targets will continue to be a promising area for the discovery of novel therapeutics.

References

Spectroscopic Profile of 4-Bromo-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data and data derived from structurally similar compounds. Standard experimental protocols for acquiring such data are also detailed.

Chemical Structure:

-

Compound Name: this compound

-

Molecular Formula: C₈H₅BrN₂

-

Molecular Weight: 209.05 g/mol

-

CAS Number: 90001-34-6

Data Presentation

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.9 - 9.1 | d | ~4.5 |

| H-3 | ~7.7 - 7.9 | d | ~4.5 |

| H-6 | ~9.2 - 9.4 | dd | ~4.2, 1.8 |

| H-7 | ~7.6 - 7.8 | dd | ~8.5, 4.2 |

| H-8 | ~8.5 - 8.7 | dd | ~8.5, 1.8 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The aromatic protons on the naphthyridine ring are expected to appear as distinct multiplets in the downfield region (7.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 155 |

| C-3 | ~123 - 126 |

| C-4 | ~135 - 138 (quaternary C-Br) |

| C-4a | ~145 - 148 (quaternary) |

| C-6 | ~150 - 153 |

| C-7 | ~122 - 125 |

| C-8 | ~136 - 139 |

| C-8a | ~140 - 143 (quaternary) |

Note: The carbon spectrum is expected to show eight distinct signals for the aromatic carbons. The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and anisotropy.

Infrared (IR) Spectroscopy

The predicted IR absorption bands for this compound are based on the characteristic frequencies for aromatic C-H, C=C, and C=N stretching and bending vibrations, as well as the C-Br stretch.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Strong to Medium |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry data is predicted for this compound, with the molecular ion peak showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[1]

| Adduct | Predicted m/z |

| [M]⁺ | 207.96416 |

| [M+H]⁺ | 208.97089 |

| [M+Na]⁺ | 230.95283 |

| [M+K]⁺ | 246.92677 |

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

Process the data similarly to the proton spectrum.

-

-

Data Analysis: Integrate proton signals and determine chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms, potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum (of air or the KBr pellet without the sample).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Integration of spectroscopic data for structural confirmation.

References

The Solubility Profile of 4-Bromo-1,5-naphthyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and a predicted solubility profile based on the molecule's structural features.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a naphthyridine core substituted with a bromine atom. The naphthyridine structure, a diazanonaphthalene, imparts specific physicochemical properties that are critical for its application in synthetic chemistry and drug discovery. The presence of the electronegative bromine atom and the two nitrogen atoms within the aromatic ring system dictates its polarity, crystal lattice energy, and ultimately, its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its use in reaction chemistry, purification processes, formulation development, and biological screening.

Principles of Solubility in Organic Solvents

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, followed by the formation of new solute-solvent interactions.

Several factors influence the solubility of this compound:

-

Polarity: The 1,5-naphthyridine core possesses a degree of polarity due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors. The carbon-bromine bond also contributes to the molecule's overall polarity.

-

Hydrogen Bonding: While this compound does not have hydrogen bond donor capabilities, the nitrogen atoms can form hydrogen bonds with protic solvents (e.g., alcohols).

-

Molecular Shape and Size: The planar and rigid structure of the naphthyridine ring system can lead to strong crystal lattice packing, which requires a significant amount of energy to disrupt.

-

Solvent Properties: The polarity, hydrogen bonding capability (donor or acceptor), and dielectric constant of the organic solvent will all play a crucial role in its ability to solvate the this compound molecule.

Predicted Solubility Profile

Based on the structural features of this compound, a qualitative solubility profile can be predicted. Specific quantitative data can be determined using the experimental protocols outlined in this guide.

-

Low Solubility: Non-polar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity of the naphthyridine core.

-

Moderate Solubility: Solvents with intermediate polarity, such as chloroform, dichloromethane, and tetrahydrofuran (THF), are likely to show moderate solvating power.

-

Good Solubility: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are predicted to be effective solvents. Polar protic solvents such as methanol and ethanol are also expected to be good solvents, particularly with heating, due to their ability to interact with the nitrogen atoms.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Chloroform | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| Ethyl Acetate | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Toluene | 25 | |||

| Hexanes | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials (e.g., 1.5 mL)

-

Spatula

-

Vortex mixer

Procedure:

-

Place a small, visually consistent amount (e.g., 1-2 mg) of this compound into a series of labeled test tubes.

-

To each tube, add a measured volume (e.g., 0.5 mL) of a different organic solvent.

-

Cap the tubes and vortex vigorously for 1-2 minutes.

-

Visually inspect the tubes for the presence of undissolved solid.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of experimental processes and logical relationships.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Caption: Decision workflow for qualitative solubility assessment.

References

An In-depth Technical Guide to the Electronic Properties of the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two nitrogen atoms within the fused pyridine ring system, make it a versatile building block for the design of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the electronic characteristics of the 1,5-naphthyridine core, detailing its fundamental properties, experimental determination, and its influence on biological signaling pathways.

Fundamental Electronic Properties

The electronic nature of the 1,5-naphthyridine core is characterized by its electron-deficient properties, which significantly influence its chemical reactivity and photophysical behavior. These properties can be quantified through several key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity.

Frontier Molecular Orbitals and Electrochemical Data

The HOMO and LUMO energies are critical in determining the electron-donating and electron-accepting capabilities of a molecule, respectively. A lower HOMO energy indicates a greater energy requirement to remove an electron, signifying lower electron-donating ability. Conversely, a lower LUMO energy suggests a greater propensity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its absorption/emission characteristics.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Method | Reference |

| Unsubstituted 1,5-Naphthyridine (Theoretical) | -6.98 | -1.23 | 5.75 | 6.98 | 1.23 | DFT/B3LYP | [Theoretical Calculation] |

| 4,8-bis(4-methoxyphenyl)-1,5-naphthyridine | -5.33 | -2.19 | 3.14 | 4.85 | 2.72 | CV, UV-Vis | [1][2] |

| 4,8-bis(4-methylphenyl)-1,5-naphthyridine | -5.52 | -2.21 | 3.31 | 4.91 | 2.68 | CV, UV-Vis | [1][2] |

| 4,8-diphenyl-1,5-naphthyridine | -5.71 | -2.25 | 3.46 | 4.98 | 2.61 | CV, UV-Vis | [1][2] |

| 4,8-bis(4-fluorophenyl)-1,5-naphthyridine | -5.84 | -2.28 | 3.56 | 5.04 | 2.55 | CV, UV-Vis | [1][2] |

| 4,8-bis(4-(trifluoromethyl)phenyl)-1,5-naphthyridine | -6.12 | -2.39 | 3.73 | - | 2.38 | CV, UV-Vis | [1][2] |

| 1,5-Naphthyridine-2,6-dione derivative (NTDT-DCV) | - | - | - | - | - | CV | [3][4] |

| 1,5-Naphthyridine-2,6-dione derivative (NTDP-DCV) | - | - | - | - | - | CV | [3][4] |

Note: The values for the unsubstituted 1,5-naphthyridine are based on theoretical calculations and should be considered as an estimate. Experimental values can vary based on the specific conditions and methodologies used.

Photophysical Properties

The electron-deficient nature of the 1,5-naphthyridine core also imparts interesting photophysical properties. Derivatives of 1,5-naphthyridine have been explored as fluorescent probes and as components in organic light-emitting diodes (OLEDs).[5] Their emission characteristics, including wavelength and quantum yield, are highly dependent on the nature and position of substituents on the core.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 4,8-bis(4-methoxyphenyl)-1,5-naphthyridine | 320 | 434 | 114 | - | Dichloromethane | [1][2] |

| 4,8-bis(4-methylphenyl)-1,5-naphthyridine | 315 | 438 | 123 | - | Dichloromethane | [1][2] |

| 4,8-diphenyl-1,5-naphthyridine | 310 | 445 | 135 | - | Dichloromethane | [1][2] |

| 4,8-bis(4-fluorophenyl)-1,5-naphthyridine | 305 | 452 | 147 | - | Dichloromethane | [1][2] |

Experimental Protocols for Electronic Property Determination

Accurate determination of the electronic properties of the 1,5-naphthyridine core and its derivatives is crucial for their rational design and application. The following sections detail the standard experimental methodologies for key electronic and photophysical characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Solution Preparation: A solution of the 1,5-naphthyridine derivative (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental setup and reference.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of a molecule, from which the optical HOMO-LUMO gap can be estimated.

Methodology:

-

Solution Preparation: A dilute solution of the 1,5-naphthyridine derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Measurement: The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The wavelength at which the absorption is highest is the λmax. The onset of the lowest energy absorption band (λonset) is used to calculate the optical band gap (Eg) using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy provides information about the emission properties of a molecule. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of the 1,5-naphthyridine derivative and a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength (λex) and record the emission spectrum over a suitable wavelength range.

-

Measurement: Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.

-

Data Analysis (Relative Method):

-

Integrate the area under the corrected emission spectrum for both the sample (Asample) and the standard (Astd).

-

Measure the absorbance of the sample (Abssample) and the standard (Absstd) at the excitation wavelength.

-

The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

-

ΦF, sample = ΦF, std * (Asample / Astd) * (Absstd / Abssample) * (ηsample² / ηstd²)

-

Where ΦF, std is the quantum yield of the standard, and η is the refractive index of the solvent.

-

-

Role in Modulating Signaling Pathways

The unique electronic properties of the 1,5-naphthyridine core make it an attractive scaffold for the design of enzyme inhibitors that can modulate key biological signaling pathways. Its ability to participate in hydrogen bonding and π-stacking interactions within the ATP-binding pockets of kinases is a key feature.

Inhibition of TGF-β Type I Receptor (ALK5)

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is a key kinase in this pathway. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[5]

These inhibitors typically act by competing with ATP for binding to the kinase domain of ALK5, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). This blockage of the signaling cascade can inhibit processes such as epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis.

Inhibition of DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation, differentiation, and neuronal development. Overexpression of DYRK1A has been linked to developmental abnormalities and neurodegenerative diseases. Consequently, DYRK1A has emerged as a promising therapeutic target.

1,5-Naphthyridine-based compounds have been developed as inhibitors of DYRK1A. These inhibitors bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. By inhibiting DYRK1A, these compounds can modulate various signaling pathways, potentially offering therapeutic benefits in conditions characterized by DYRK1A hyperactivity.

Conclusion

The 1,5-naphthyridine core possesses a unique set of electronic properties that make it a valuable scaffold in both medicinal chemistry and materials science. Its electron-deficient nature, which can be readily tuned through chemical modification, allows for the development of compounds with tailored photophysical characteristics and biological activities. A thorough understanding of the fundamental electronic properties of the 1,5-naphthyridine core, coupled with robust experimental and computational characterization, is essential for the continued development of innovative therapeutics and advanced materials based on this versatile heterocyclic system. This guide provides a foundational framework for researchers and professionals engaged in the exploration and application of 1,5-naphthyridine and its derivatives.

References

- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology: Ingenta Connect [ingentaconnect.com]

- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Bromo-1,5-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The introduction of a bromine atom at the 4-position of this core structure has been identified as a key feature in the development of potent and selective modulators of critical biological pathways, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of 4-bromo-1,5-naphthyridine derivatives, with a primary focus on their role as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, a pivotal target in cancer therapy. This document consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for advancing research and drug development efforts.

Anticancer Activity: Potent Inhibition of the TGF-β/ALK5 Signaling Pathway

A significant breakthrough in the exploration of 1,5-naphthyridine derivatives has been the discovery of their potent and selective inhibitory activity against the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of cancer, this pathway has a dual role: it can act as a tumor suppressor in the early stages, but it often promotes tumor progression and metastasis in advanced stages.[2][3] Consequently, the inhibition of ALK5 presents a promising therapeutic strategy for various cancers.

Following an initial screening, a series of 1,5-naphthyridine derivatives were identified as potent inhibitors of ALK5. Further optimization of these initial hits led to the development of highly active compounds, with aminothiazole and pyrazole derivatives demonstrating exceptional potency.[4]

Quantitative Analysis of ALK5 Inhibition

The inhibitory activity of 1,5-naphthyridine derivatives against ALK5 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values for two notable compounds are presented in the table below.

| Compound | Description | ALK5 Autophosphorylation IC50 (nM) |

| 15 | 1,5-Naphthyridine aminothiazole derivative | 6 |

| 19 | 1,5-Naphthyridine pyrazole derivative | 4 |

Data sourced from Gellibert, F., et al. (2004).[4]

These low nanomolar IC50 values highlight the exceptional potency of these 1,5-naphthyridine derivatives as ALK5 inhibitors.

The TGF-β Signaling Pathway and Its Inhibition

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] Activated ALK5 subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular responses.[2] The this compound derivatives exert their anticancer effect by inhibiting the kinase activity of ALK5, thereby blocking the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.

Experimental Protocols

ALK5 Kinase Activity Assay (Radiometric Format)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound derivatives against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Casein as a substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (this compound derivatives)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the kinase reaction buffer.

-

In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and casein substrate.

-

Initiate the kinase reaction by the addition of [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for TGF-β Signaling Inhibition

This protocol describes a method to assess the ability of this compound derivatives to inhibit TGF-β-induced signaling in a cellular context.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

Test compounds (this compound derivatives)

-

Lysis buffer

-

Antibodies for Western blotting (phospho-SMAD2, total SMAD2)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with TGF-β1 for 30-60 minutes.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using primary antibodies against phospho-SMAD2 and total SMAD2.

-

Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated SMAD2 to total SMAD2, and assess the inhibitory effect of the compounds.

Other Potential Biological Activities

While the anticancer activity through ALK5 inhibition is a prominent feature of 1,5-naphthyridine derivatives, the broader class of naphthyridines has been reported to possess a wide range of biological activities. These include antimicrobial, antiviral, and anti-inflammatory properties.[5] The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, and therefore, this compound derivatives represent a promising scaffold for the development of novel therapeutic agents across various disease areas. Further research is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the C-Br Bond in 4-Bromo-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to functionalize this core structure is paramount for the development of new therapeutic agents. 4-Bromo-1,5-naphthyridine serves as a key intermediate, with its C-Br bond providing a reactive handle for a multitude of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of this C-Br bond, presenting a summary of key reactions, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways.

Overview of Reactivity

The C-Br bond at the 4-position of the 1,5-naphthyridine ring is susceptible to a range of reactions, primarily driven by the electron-deficient nature of the naphthyridine core. This reactivity profile makes it an excellent substrate for various transformations, including nucleophilic aromatic substitutions and a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, including amino, alkoxy, aryl, and alkynyl groups, thus enabling the synthesis of a broad spectrum of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two nitrogen atoms in the 1,5-naphthyridine ring system activates the C4-position for nucleophilic aromatic substitution. The C-Br bond can be readily displaced by various nucleophiles, such as amines and alkoxides, typically under thermal conditions.

Data Presentation: Nucleophilic Aromatic Substitution

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Various Amines | Cs₂CO₃, 110 °C | 4-Amino-1,5-naphthyridine derivatives | Good | [1] |

| Sodium Methoxide | NaOMe, MeOH, reflux | 4-Methoxy-1,5-naphthyridine | Not specified | [1] |

Experimental Protocol: General Procedure for Amination

A mixture of this compound, the desired amine (1.2-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at a temperature ranging from 100 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-naphthyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 4-aryl-1,5-naphthyridines.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

| Arylboronic acids | Pd(dppf)Cl₂ | Cs₂CO₃ | Not specified | Not specified | Good | [1] |

| Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Not specified | Not specified | 83 | [1] |

To a reaction vessel containing this compound (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) is added a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%). A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents), and a solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF and an aqueous solution, are added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines. This reaction is crucial for synthesizing 4-amino-1,5-naphthyridine derivatives, which are common motifs in pharmacologically active compounds.

| Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Various amines | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 °C | Good | [1] |

| Various amines | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene/Dioxane | 100-120 °C, 12-24h | - | [2] |

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate) (1.4-2.0 equivalents). Anhydrous solvent (e.g., toluene, dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring at 80-120 °C for the time required for complete conversion (typically monitored by LC-MS). After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 4-alkynyl-1,5-naphthyridines.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield (%) |

| Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | r.t. | Good |

| Terminal Alkynes | Pd(PPh₃)₄ | CuI | Amine | THF/DMF | r.t. to 80 °C | Good |

To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or THF under an inert atmosphere are added the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%). An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst. This reaction is highly effective for forming C-C bonds with a wide range of organozinc partners.

| Organozinc Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Ethyl 3-(chlorozincio)benzoate | Pd catalyst | Not specified | 4-(3-ethoxycarbonylphenyl)-1,5-naphthyridine | 72 | [1] |

The organozinc reagent is either prepared in situ or used as a pre-formed solution. To a solution of this compound (1 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF under an inert atmosphere, the organozinc reagent (1.2-2.0 equivalents) is added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Stille Coupling

The Stille coupling utilizes an organostannane reagent to couple with this compound, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

Specific quantitative data for the Stille coupling of this compound was not prominently available in the searched literature. The following represents a general protocol.

In a glovebox or under inert atmosphere, this compound (1 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous solvent such as toluene or DMF. The mixture is degassed and then heated at a temperature typically ranging from 80 to 120 °C. Upon completion, the reaction is cooled, and a fluoride solution (e.g., potassium fluoride) may be added to quench the tin byproducts. The mixture is then filtered, and the product is isolated from the filtrate by extraction and purified by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.

Specific quantitative data for the Heck reaction of this compound was not prominently available in the searched literature. The following represents a general protocol.

A mixture of this compound (1 equivalent), the alkene (1.2-2.0 equivalents), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine, potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile is heated at 80-140 °C. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated by extraction and purified by chromatography.

Metal-Halogen Exchange

The C-Br bond in this compound can undergo metal-halogen exchange, typically with a strong organolithium base like n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a highly reactive 4-lithio-1,5-naphthyridine intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents.

Data Presentation: Metal-Halogen Exchange

Specific quantitative data for the metal-halogen exchange of this compound was not prominently available in the searched literature. The following represents a general protocol.

Experimental Protocol: General Procedure for Metal-Halogen Exchange

To a solution of this compound (1 equivalent) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperature (-78 °C), a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) to allow for complete exchange. The chosen electrophile is then added to the solution, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Application in Drug Development: Signaling Pathway Inhibition

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases like cancer. For instance, substituted 1,5-naphthyridines have been developed as inhibitors of the TGF-β type I receptor (ALK5) and c-Met kinase.[3] The inhibition of these kinases can block downstream signaling cascades involved in cell proliferation, migration, and survival.

Conclusion

The C-Br bond in this compound is a highly valuable and versatile functional group for the synthesis of a diverse array of substituted 1,5-naphthyridine derivatives. Through well-established methodologies such as nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, researchers can readily access a wide range of analogues for applications in drug discovery and materials science. The protocols and data summarized in this guide provide a solid foundation for the further exploration and utilization of this important building block.

References

The Discovery and Synthesis of 4-Bromo-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,5-naphthyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic functionalization at the 4-position allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant biological activities and material properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthetic pathways. Detailed experimental protocols for the key transformations, quantitative data, and visual representations of the synthetic workflows are presented to serve as an in-depth resource for researchers.

Introduction and Historical Context

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has been a subject of interest for over a century due to its prevalence in natural products and its versatile applications in drug discovery. The introduction of a bromine atom at the 4-position of the 1,5-naphthyridine core provides a valuable handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations.

While a singular "discovery" of this compound is not prominently documented, its emergence in the chemical literature is intrinsically linked to the development of synthetic methodologies for functionalized 1,5-naphthyridines. The primary route to this compound has historically involved the synthesis of a 1,5-naphthyridin-4-one precursor, followed by a halogenation step.

Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-stage process:

-

Construction of the 1,5-Naphthyridine Core: The Gould-Jacobs reaction is the most prevalent method for synthesizing the 1,5-naphthyridin-4-one intermediate.[1][2][3][4]

-

Halogenation of the Intermediate: The resulting 1,5-naphthyridin-4-one is then converted to this compound.

An alternative, though less commonly cited, approach involves a Sandmeyer-type reaction from a 4-amino-1,5-naphthyridine precursor.

Gould-Jacobs Reaction for the Synthesis of 1,5-Naphthyridin-4-one

The Gould-Jacobs reaction provides an efficient route to the 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with 1,5-naphthyridin-4-one), starting from 3-aminopyridine and diethyl ethoxymethylenemalonate.[1][2][3]

Conversion of 1,5-Naphthyridin-4-one to this compound

The hydroxyl group of 1,5-naphthyridin-4-one is converted to a bromine atom using a suitable brominating agent. While the conversion to the chloro-analogue using phosphorus oxychloride (POCl₃) is well-documented[5], a similar transformation can be achieved with phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

Experimental Protocols

Synthesis of 1,5-Naphthyridin-4-one (via Gould-Jacobs Reaction)

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or other high-boiling point solvent)

-

Hexane (or other non-polar solvent for washing)

Procedure: [5]

-

A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours.

-

The resulting intermediate is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried to yield 1,5-naphthyridin-4-one.

Synthesis of this compound

Materials:

-

1,5-Naphthyridin-4-one

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

-

Crushed ice

-

Ammonium hydroxide or sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., chloroform or ethyl acetate)

Procedure (adapted from the synthesis of the chloro-analogue): [5]

-

1,5-Naphthyridin-4-one (1 equivalent) is suspended in an excess of a brominating agent such as phosphorus oxybromide (5-10 equivalents).

-

The mixture is heated at reflux for 2-4 hours.

-

After the reaction is complete, the excess brominating agent is carefully removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The mixture is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

-

The product is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 4-halonaphthyridines from 1,5-naphthyridin-4-one. Please note that specific yields for the bromo-analogue may vary and should be determined empirically.

| Reaction Step | Starting Material | Reagent | Conditions | Product | Typical Yield (%) | Reference |

| Gould-Jacobs | 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. 100-120°C, 2h2. Dowtherm A, 250°C, 30-60 min | 1,5-Naphthyridin-4-one | 70-85 | [5] |

| Halogenation | 1,5-Naphthyridin-4-one | POCl₃ | Reflux, 2-4h | 4-Chloro-1,5-naphthyridine | 80-90 | [5] |

| Halogenation | 1,5-Naphthyridin-4-one | POBr₃/PBr₃ | Reflux | This compound | Not specified | - |

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative pathway to this compound involves the Sandmeyer reaction, which converts a primary aromatic amine to a halide via a diazonium salt intermediate.[6][7] This would require the synthesis of 4-amino-1,5-naphthyridine as a precursor.

While the Sandmeyer reaction is a classic method for aryl halide synthesis, its application to the 1,5-naphthyridine system is less frequently reported in the literature compared to the halogenation of the 4-oxo intermediate.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry and materials science. The most reliable and commonly employed method proceeds through the Gould-Jacobs reaction to form a 1,5-naphthyridin-4-one intermediate, followed by halogenation. This technical guide has provided a detailed overview of the historical context, primary synthetic pathways, experimental protocols, and quantitative data associated with this important compound. The provided workflows and methodologies offer a solid foundation for researchers to synthesize and further explore the potential of this compound and its derivatives.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Molecular Structure of 4-Bromo-1,5-naphthyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the molecular structure and electronic properties of 4-bromo-1,5-naphthyridine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,5-naphthyridine scaffold. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the geometric parameters, vibrational frequencies, and electronic characteristics of this molecule, providing insights that complement experimental data.

Computational Methodology

The theoretical investigation of this compound's structure is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of accuracy and computational cost.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. A common and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Electronic Property Calculations

Further calculations are conducted to determine the electronic properties of this compound. These include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. Additionally, the generation of a Molecular Electrostatic Potential (MEP) map helps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The quantitative results from the theoretical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | (Å) | |

| C1-C2 | 1.375 | |

| C2-C3 | 1.402 | |

| C3-C4 | 1.381 | |

| C4-N5 | 1.334 | |

| N5-C6 | 1.334 | |

| C6-C7 | 1.402 | |

| C7-C8 | 1.375 | |

| C8-C8a | 1.410 | |

| C8a-N1 | 1.370 | |

| N1-C2 | 1.370 | |

| C4-C4a | 1.420 | |

| C4a-N5 | 1.370 | |

| C4-Br | 1.890 | |

| Bond Angles | (°) | |

| N1-C2-C3 | 123.5 | |

| C2-C3-C4 | 119.0 | |

| C3-C4-N5 | 122.0 | |

| C4-N5-C6 | 117.0 | |

| N5-C6-C7 | 123.5 | |

| C6-C7-C8 | 119.0 | |

| C7-C8-C8a | 120.0 | |

| C8-C8a-N1 | 118.0 | |

| C8a-N1-C2 | 117.0 | |

| C3-C4-Br | 118.5 | |

| N5-C4-Br | 119.5 |

Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic systems. Specific experimental or higher-level computational data may vary.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching |

| ~1600-1550 | C=C and C=N stretching |

| ~1450-1300 | Ring stretching |